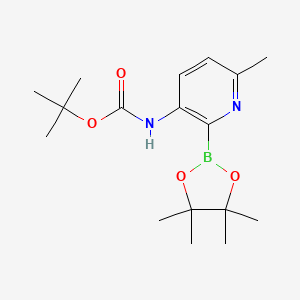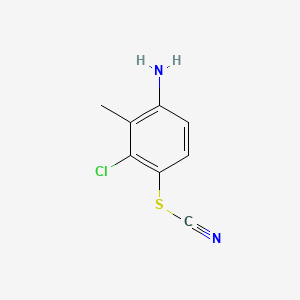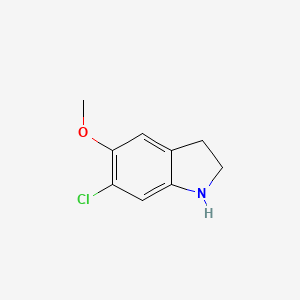
(5-Bromo-1,3,4-thiadiazol-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Bromo-1,3,4-thiadiazol-2-yl)methanol” is a chemical compound with the molecular formula C3H3BrN2OS . It’s a beige solid at room temperature .
Synthesis Analysis
The synthesis of “(5-Bromo-1,3,4-thiadiazol-2-yl)methanol” involves the reaction of ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate with sodium borohydride in methanol . The reaction mixture is stirred for 16 hours at room temperature, then quenched with acetic acid, extracted with ethyl acetate, and the organic layer is separated, dried, and evaporated to obtain the crude product .Molecular Structure Analysis
The InChI code for “(5-Bromo-1,3,4-thiadiazol-2-yl)methanol” is 1S/C3H3BrN2OS/c4-3-6-5-2(1-7)8-3/h7H,1H2 . This indicates the presence of bromine, nitrogen, sulfur, and oxygen atoms in the molecule, along with carbon and hydrogen.Physical And Chemical Properties Analysis
“(5-Bromo-1,3,4-thiadiazol-2-yl)methanol” is a beige solid at room temperature . Its molecular weight is 195.04 . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The 1,3,4-thiadiazole derivatives have been studied for their potential as anticancer agents. These compounds can disrupt DNA replication processes, thereby inhibiting the replication of cancer cells. The presence of the 1,3,4-thiadiazole ring, which is a bioisostere of pyrimidine, allows these derivatives to interact with DNA and potentially act as antitumor agents .
Antimicrobial and Antifungal Properties
These derivatives exhibit a range of therapeutic activities, including antimicrobial and antifungal effects. This makes them valuable in the development of new treatments for bacterial and fungal infections .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of 1,3,4-thiadiazole derivatives make them candidates for the development of new pain relief medications .
Antipsychotic and Antidepressant Uses
Some derivatives have shown promise in the treatment of psychological disorders, acting as antipsychotic and antidepressant agents. This opens up possibilities for new psychiatric medications .
Anticonvulsant Potential
The anticonvulsant activity of these compounds could lead to the development of new treatments for seizure disorders .
Anti-leishmanial Activity
1,3,4-thiadiazole derivatives have also been explored for their anti-leishmanial properties, which could be significant in the treatment of leishmaniasis, a disease caused by parasites .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if you feel unwell .
Wirkmechanismus
Target of Action
Compounds with a similar 1,3,4-thiadiazole scaffold have been reported to exhibit cytotoxic activity , suggesting potential targets could be cellular structures or enzymes involved in cell growth and proliferation.
Mode of Action
Based on the structure-activity relationship of 1,3,4-thiadiazoles, the nature of the substituent on the c-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity . This suggests that the bromine atom in the 5-position of the thiadiazole ring in (5-Bromo-1,3,4-thiadiazol-2-yl)methanol may play a crucial role in its interaction with its targets.
Biochemical Pathways
Given the cytotoxic properties of similar 1,3,4-thiadiazole derivatives , it can be hypothesized that this compound may interfere with pathways related to cell growth and proliferation.
Result of Action
Based on the cytotoxic properties of similar 1,3,4-thiadiazole derivatives , it can be hypothesized that this compound may induce cell death or inhibit cell growth in certain cell types.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of (5-Bromo-1,3,4-thiadiazol-2-yl)methanol is not well-studied. Factors such as temperature, pH, and the presence of other biological molecules could potentially affect the compound’s activity. For instance, the compound is stored at a temperature of -10°C, suggesting that low temperatures may be necessary for its stability .
Eigenschaften
IUPAC Name |
(5-bromo-1,3,4-thiadiazol-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2OS/c4-3-6-5-2(1-7)8-3/h7H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOACDUMFCRKIMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NN=C(S1)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1339055-00-3 |
Source


|
| Record name | (5-bromo-1,3,4-thiadiazol-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Benzyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B599230.png)

![3'-Fluoro-[1,1'-biphenyl]-2,4'-dicarboxylic acid](/img/structure/B599233.png)
![6-(2-Hydroxyethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B599234.png)
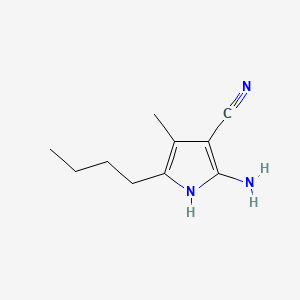
![Ethyl 3-[Benzyl(methyl)amino]-2,2-difluoropropanoate](/img/structure/B599236.png)
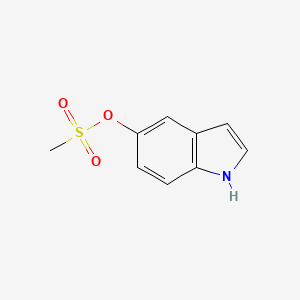
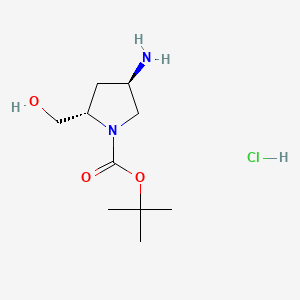
![2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B599242.png)
